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Fenebrutinib Clinical Data Summary

. . Primary Key
Trial Name Patient : .
. Comparator Endpoint Secondary & Safety Profile
& Phase Population
Result Other Results
FENhance 2 Relapsing Teriflunomide  Met: Data to be Liver safety
(Phase Ill) MS (RMS) Significantly presented at consistent with
[1][2] reduced ARR upcoming previous studies;
over at least 96 medical additional data
weeks [1] [2] meetings [1] under evaluation

[1]

| FENopta OLE (Phase II) [3] | Relapsing MS (RMS) | N/A (Open-label) | N/A | ARR: 0.06 (approx. one
relapse every 17 years) over 2 years [3] MRI: No new T1 gadolinium-enhancing lesions observed [3] | Most
common AEs: COVID-19 (10%), UTT (10%) [3]. Serious AEs: 2% (incl. one case of resolved asymptomatic
ALT elevation) [3] | | FENtrepid (Phase III) [1] [4] | Primary Progressive MS (PPMS) | Ocrelizumab
(OCREVUS) | Met: Non-inferior to ocrelizumab in delaying composite 12-week Confirmed Disability

Progression (cCDP12) over at least 120 weeks [1] [2] | Numerical benefit vs. ocrelizumab seen as early as
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Week 24 and sustained [1] [2] | Liver safety consistent with previous studies; additional data under

evaluation [1] |

Experimental Trial Designs

The robust clinical data for fenebrutinib is generated from large, well-designed Phase III trials.

e FENhance 1 & 2 (RMS Studies): These are two similarly-designed Phase Ill multicentre,
randomised, double-blind, double-dummy, parallel-group studies [1] [2]. They enrolled a total of
1,497 adult patients with RMS, randomized 1:1 to receive either oral fenebrutinib twice daily or oral
teriflunomide once daily for at least 96 weeks. The use of a double-dummy design ensures blinding
despite the different administration routes of the drugs [1].

e FENtrepid (PPMS Study): This is a Phase Ill multicentre, randomised, double-blind, double-
dummy, parallel-group study that enrolled 985 adult patients with PPMS aged 18-65 [1] [4]. Patients
were randomized 1:1 to receive either daily oral fenebrutinib or intravenous ocrelizumab every six
months for at least 120 weeks [1].

Mechanism of Action & Signaling Pathways

Fenebrutinib's efficacy in MS is attributed to its unique dual mechanism of action, targeting both peripheral
and central nervous system inflammation. The diagram below illustrates the key signaling pathways it

modulates.
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Fenebrutinib is an investigational oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK)

inhibitor [1]. Its key pharmacological characteristics include:

¢ High Selectivity: It has been shown to be 130 times more selective for BTK versus other kinases [1]
[5].

¢ Blood-Brain Barrier Penetration: It is designed to cross the blood-brain barrier into the central
nervous system (CNS), allowing it to target compartmentalized inflammation [1].

¢ Dual Inhibition: It inhibits both B-cell activation (controlling acute inflammation that causes relapses)
and microglia activation (addressing chronic damage that drives long-term disability) [1] [6].

A preclinical study on human microglia and brain organoids demonstrated that fenebrutinib specifically
blocks detrimental microglial signaling pathways triggered by Fc gamma receptor (FcyR) activation,
which leads to cytokine release and neurite damage. In contrast, it did not significantly impact pathways

linked to Toll-like receptor 4 (TLR4) and NLRP3 signaling or myelin phagocytosis [6].

Key Comparisons and Future Outlook
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¢ Potential Best-in-Disease Profile: Fenebrutinib is positioned as a potential first high-efficacy, oral
treatment for both RMS and PPMS [1] [5]. Its convenient oral administration could offer a significant
advantage over infused therapies like ocrelizumab.

e Comparison with Ocrelizumab for PPMS: In the FENtrepid trial, fenebrutinib was not only non-
inferior but also showed a consistent numerical benefit over ocrelizumab in slowing disability
progression, starting as early as 24 weeks [1] [2]. This is notable as ocrelizumab is currently the only
approved therapy for PPMS.

¢ Awaiting Complete Data: A comprehensive comparison with other BTK inhibitors in development for
MS will require the full data from the FENhance 1, 2, and FENtrepid studies, which are slated for
presentation at upcoming medical meetings. The readout for the second RMS trial, FENhance 1, is
expected in the first half of 2026 [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s002954?utm_src=pdf-bulk
https://www.smolecule.com/products/s002954?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

